molecular formula C11H11N3O2 B12921476 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide CAS No. 67218-92-2

1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide

Cat. No.: B12921476
CAS No.: 67218-92-2
M. Wt: 217.22 g/mol
InChI Key: MSIMMDQAZOVHJH-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with a benzyl group, a hydroxyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method involves the reaction of benzylic amines with acetophenones in the presence of an oxidant such as tert-butylhydroperoxide (TBHP). The reaction proceeds through the formation of an enamine intermediate, which undergoes cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

    1-Benzyl-1H-imidazole-5-carboxamide: Shares a similar structure but lacks the hydroxyl group.

    1-Benzyl-1H-imidazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness: 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide is unique due to the presence of both a hydroxyl group and a carboxamide group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

67218-92-2

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-benzyl-5-hydroxyimidazole-4-carboxamide

InChI

InChI=1S/C11H11N3O2/c12-10(15)9-11(16)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,12,15)

InChI Key

MSIMMDQAZOVHJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2O)C(=O)N

Origin of Product

United States

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